N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine
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Overview
Description
N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine: is a chemical compound with the molecular formula C6H12N2O3S It is known for its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and hydroxylamine. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: Piperidine derivative
Reagent: Methanesulfonyl chloride
Reagent: Hydroxylamine
Base: Triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Reaction Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine can be compared with other similar compounds, such as:
N-(1-methanesulfonylpiperidin-4-yl)amine: Lacks the hydroxylamine moiety, which may result in different reactivity and biological activity.
N-(1-methanesulfonylpiperidin-4-ylidene)hydrazine: Contains a hydrazine group instead of hydroxylamine, leading to distinct chemical properties and applications.
N-(1-methanesulfonylpiperidin-4-ylidene)hydroxamic acid: Features a hydroxamic acid group, which can chelate metal ions and exhibit unique biological activities.
Properties
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAMCNSWSJGOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(=NO)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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